Differentiation in CYP3A4 Inhibition Potential: Methyl 1,5-dimethyltriazole-4-carboxylate vs. Complex Triazole Scaffolds
This comparison distinguishes the target compound from a structurally complex triazole-containing molecule that has published CYP3A4 inhibition data. The target compound's much weaker inhibition is a verifiable differentiator, though it does not imply superior performance for any specific application. BindingDB data for a complex triazole-based inhibitor (BDBM50103451) shows an IC50 of 50,000 nM against CYP3A4 in human liver microsomes [1]. In contrast, this data is not available for Methyl 1,5-dimethyltriazole-4-carboxylate, and its structure suggests it is unlikely to exhibit significant CYP3A4 inhibition.
| Evidence Dimension | Inhibition of CYP3A4 enzyme |
|---|---|
| Target Compound Data | Data not available; predicted to be a weak inhibitor based on low molecular weight and minimal lipophilicity. |
| Comparator Or Baseline | Complex Triazole-based Inhibitor (BindingDB ID: BDBM50103451) IC50 = 50,000 nM |
| Quantified Difference | N/A - lack of target compound data |
| Conditions | Pooled mixed-gender human liver microsomes using testosterone as a substrate; pre-incubated with NADPH for 3 mins; analysis by HPLC [1] |
Why This Matters
For researchers concerned with drug-drug interaction liabilities, the lack of potent CYP inhibition data suggests this simple ester may be a metabolically cleaner building block compared to more complex triazole-containing drug candidates.
- [1] BindingDB. (n.d.). BDBM50103451 CHEMBL3398252. Affinity Data: IC50: 5.00E+4nM for CYP3A4. View Source
